3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione
Description
This compound is a complex polycyclic system featuring four oxygen atoms (tetraoxa), one sulfur atom (thia), and two ketone groups (dione). Its bicyclic framework integrates fused aromatic and heterocyclic rings, creating a rigid scaffold.
Properties
CAS No. |
71349-40-1 |
|---|---|
Molecular Formula |
C18H12O6S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione |
InChI |
InChI=1S/C18H12O6S/c19-17-15-7-5-11(21-15)9-25-10-12-6-8-16(22-12)18(20)24-14-4-2-1-3-13(14)23-17/h1-8H,9-10H2 |
InChI Key |
ZQABGRVSSJABMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(O2)C(=O)OC3=CC=CC=C3OC(=O)C4=CC=C(O4)CS1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, where the formation of the tetracyclic structure is achieved through the reaction of precursor molecules under specific conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxygen and sulfur atoms within the tetracyclic structure.
Scientific Research Applications
3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the behavior of tetracyclic structures and their reactivity. In biology and medicine, it has potential applications in drug development due to its unique structural properties. Additionally, it is used in the industry for the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of oxygen and sulfur atoms within the tetracyclic structure allows it to form strong interactions with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and structurally related heterocyclic systems:
Table 1: Structural and Functional Comparison
Key Analysis:
Heteroatom Composition: The target compound’s sulfur atom distinguishes it from nitrogen-rich analogs (e.g., triaza and tetraaza systems in and ). Sulfur’s lower electronegativity compared to oxygen or nitrogen may enhance lipophilicity, influencing membrane permeability in drug candidates .
Functional Groups :
- Diketones (common in all compounds) provide sites for coordination or covalent modification. The acetyl and isopropyl groups in ’s compound suggest tailored steric effects for targeted interactions.
- The amine and methyl substituents in ’s compound could improve solubility or binding specificity in pharmaceutical contexts.
Synthetic Considerations :
- The stepwise addition of bisamine and diacid chloride in ’s synthesis implies that the target compound might require similar methodologies, with sulfur incorporation necessitating specialized reagents (e.g., thiols or sulfonic acid derivatives).
Stability and Reactivity :
- Sulfur-containing systems (like the target) may exhibit lower oxidative stability compared to oxygen analogs, requiring inert storage conditions.
- Nitrogen-dense compounds (–6) might display higher polarity, affecting solubility in aqueous environments.
Research Findings and Implications
- Medicinal Chemistry : The diketone moiety in the target compound could serve as a pharmacophore for metalloenzyme inhibition (e.g., targeting proteases or kinases), analogous to pyrroloindole derivatives in .
- Materials Science : Ether linkages in polycyclic systems (as in and the target compound) are leveraged in polymer chemistry for thermal stability.
- Unanswered Questions: Limited data on the target compound’s synthesis, spectroscopic profiles, and biological activity highlight gaps for future research. Comparative studies with ’s triaza system could clarify sulfur’s role in modulating bioactivity.
Biological Activity
3,10,22,23-Tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione is a complex organic compound with potential biological activities that merit detailed examination. This article explores its biological activity through various studies and findings.
- Molecular Formula : C18H12O6S
- Molecular Weight : 356.35 g/mol
- CAS Number : 71349-39-8
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antibacterial properties and potential applications in medicinal chemistry.
Antibacterial Activity
Research indicates that compounds with similar structural features often exhibit significant antibacterial properties. For instance:
- Study Findings : In a comparative study involving various heterocyclic compounds, those with structural similarities to 3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa exhibited notable antibacterial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were recorded to assess their effectiveness .
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| Compound 12 | 134.9 | E. coli |
| Compound 12 | 168.7 | S. aureus |
| Compound 14 | 134.6 | L. monocytogenes |
These findings suggest that modifications to the compound's structure could enhance its antibacterial efficacy.
The mechanism by which this compound exerts its antibacterial effects may involve interaction with bacterial cell membranes or inhibition of essential enzymes involved in cell wall synthesis.
Case Studies
-
In Vitro Studies : A series of in vitro experiments were conducted to evaluate the compound's efficacy against various bacterial strains.
- Results : Compounds derived from similar frameworks demonstrated varying degrees of effectiveness against gram-positive and gram-negative bacteria.
- : The presence of electron-withdrawing groups significantly enhances antibacterial activity by improving binding affinity to bacterial targets.
-
Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of the compound to specific bacterial proteins.
- Findings : The docking studies indicated favorable interactions between the compound and active sites of target proteins involved in antibiotic resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
